2-bromo-N-(3,4-dimethoxyphenyl)butanamide
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Overview
Description
2-bromo-N-(3,4-dimethoxyphenyl)butanamide is an organic compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol . This compound is characterized by the presence of a bromine atom, a butanamide group, and a 3,4-dimethoxyphenyl group. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide typically involves the bromination of N-(3,4-dimethoxyphenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general synthetic route can be summarized as follows:
Starting Material: N-(3,4-dimethoxyphenyl)butanamide.
Bromination: The starting material is treated with a brominating agent, such as bromine or N-bromosuccinimide (NBS), in the presence of a suitable solvent like dichloromethane or acetonitrile.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation or crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3,4-dimethoxyphenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted amides or thiol derivatives.
Reduction Reactions: Products include amines or alcohols.
Oxidation Reactions: Products include oxidized amides or carboxylic acids.
Scientific Research Applications
2-bromo-N-(3,4-dimethoxyphenyl)butanamide has several scientific research applications, including:
Proteomics Research: It is used as a biochemical tool in the study of protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets. The bromine atom and the 3,4-dimethoxyphenyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific biological context and the target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2,4-dimethoxyphenyl)butanamide
- 2-bromo-N-(2,5-dimethoxyphenyl)butanamide
- 2-bromo-N-(3,4-dimethylphenyl)butanamide
- 2-bromo-N-(2,6-dimethylphenyl)butanamide
Uniqueness
2-bromo-N-(3,4-dimethoxyphenyl)butanamide is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and binding interactions compared to other similar compounds. The specific positioning of the methoxy groups can affect the compound’s overall chemical behavior and biological activity .
Properties
IUPAC Name |
2-bromo-N-(3,4-dimethoxyphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-8-5-6-10(16-2)11(7-8)17-3/h5-7,9H,4H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLWQOXMEGNGPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273334 |
Source
|
Record name | 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-40-6 |
Source
|
Record name | 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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